
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9FINO2 and a molecular weight of 309.08 g/mol . This compound is characterized by the presence of fluorine and iodine atoms attached to a benzamide core, along with methoxy and methyl groups. It is a member of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Amidation: Formation of the benzamide structure by reacting the halogenated benzene with appropriate amine derivatives.
Methoxylation and Methylation: Introduction of methoxy and methyl groups to the amide nitrogen.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Stille coupling, which are commonly used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated benzamides have shown efficacy.
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy and methyl groups may also play a role in modulating its activity by influencing its electronic and steric properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
2-Fluoro-N-methylbenzamide: Lacks the iodine and methoxy groups, which may result in different reactivity and biological activity.
3-Iodo-N-methoxy-N-methylbenzamide: Lacks the fluorine atom, which can affect its chemical properties and interactions.
N-Methoxy-N-methylbenzamide: Lacks both halogen atoms, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H9FINO2 |
|---|---|
Peso molecular |
309.08 g/mol |
Nombre IUPAC |
2-fluoro-3-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9FINO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 |
Clave InChI |
UMLYPCHHEDZTLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C(=CC=C1)I)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


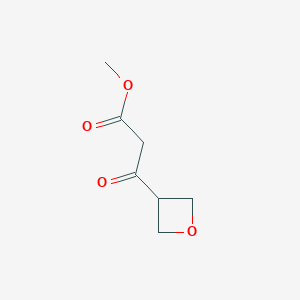
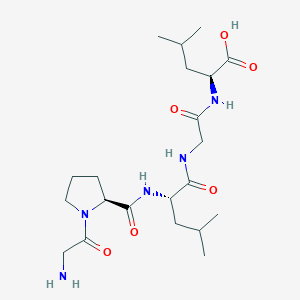

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
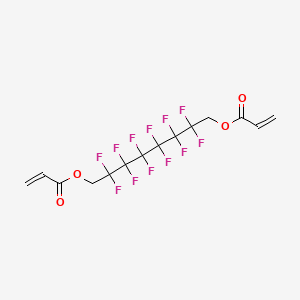
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
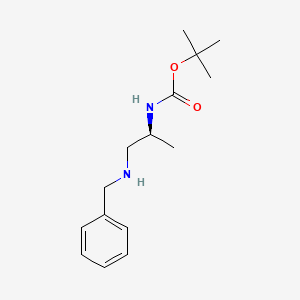
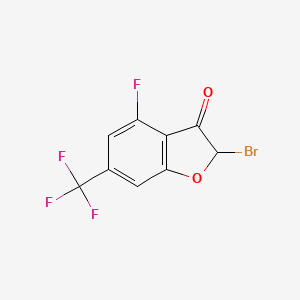
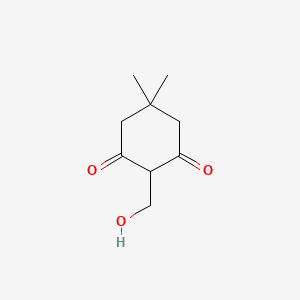

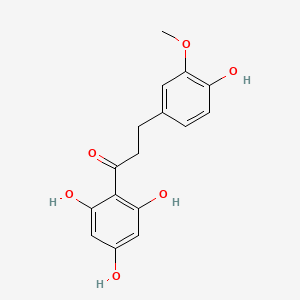

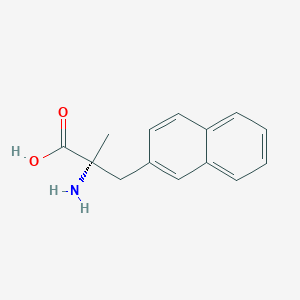
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
